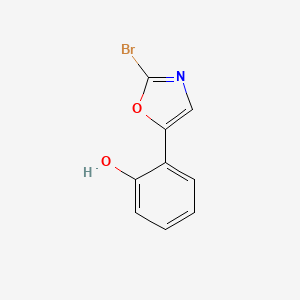
2-(2-Bromooxazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromooxazol-5-yl)phenol is a chemical compound that features a phenol group attached to a brominated oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of diethyl dibromo-malonate as a brominating agent at elevated temperatures . Another approach includes the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr in ethanol, which provides a mild and efficient route to substituted phenols .
Industrial Production Methods
Industrial production of 2-(2-Bromooxazol-5-yl)phenol may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromooxazol-5-yl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-(2-Bromooxazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-(2-Bromooxazol-5-yl)phenol involves its interaction with biological targets through the oxazole ring and phenol group. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenol: Similar structure but lacks the oxazole ring, making it less versatile in terms of biological activity.
Phenol: Lacks both the bromine and oxazole groups, resulting in different chemical and biological properties.
Uniqueness
2-(2-Bromooxazol-5-yl)phenol is unique due to the combination of the brominated oxazole ring and the phenol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6BrNO2 |
|---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
2-(2-bromo-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H |
InChI-Schlüssel |
UPOWNUADXNZASJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


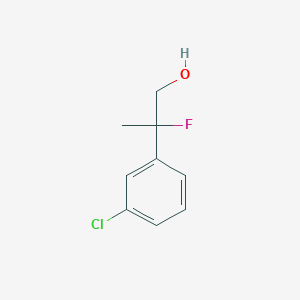
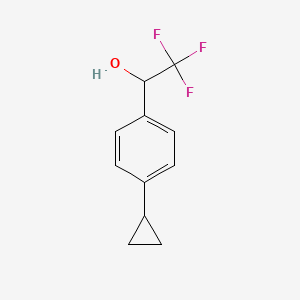
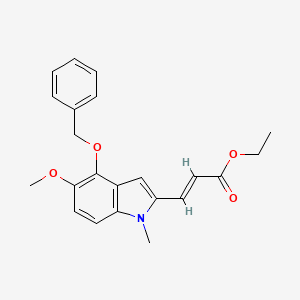

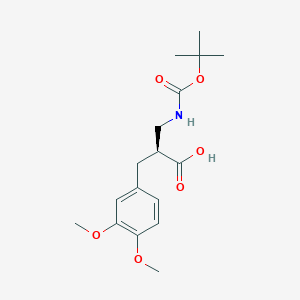
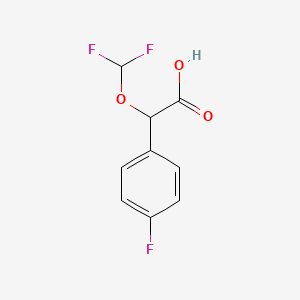
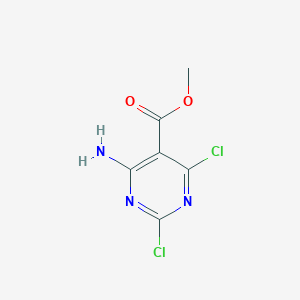
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
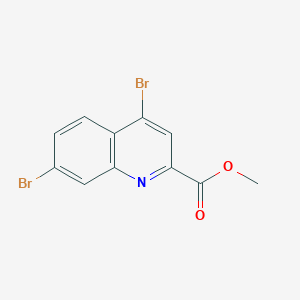
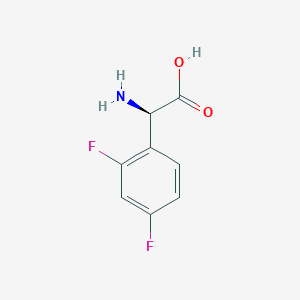

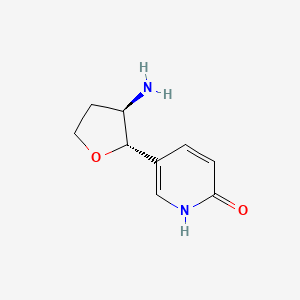
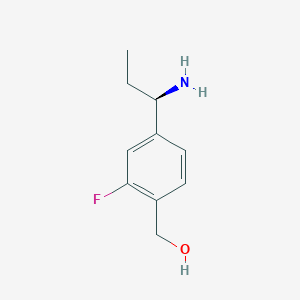
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
